3-Fluoro-2-(neopentyloxy)aniline
Overview
Description
3-Fluoro-2-(neopentyloxy)aniline is a useful research compound. Its molecular formula is C11H16FNO and its molecular weight is 197.25. The purity is usually 95%.
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Scientific Research Applications
Docking and QSAR Studies for c-Met Kinase Inhibitors
3-Fluoro-2-(neopentyloxy)aniline and its derivatives have been investigated for their role as c-Met kinase inhibitors, a critical target in cancer research. Docking studies and quantitative structure-activity relationship (QSAR) methods have been employed to understand the molecular features contributing to their inhibitory activity. This research is pivotal in the development of effective cancer therapeutics (Caballero et al., 2011).
Synthesis of Quinazoline and Fused Isoindolinone
The compound has been used in the synthesis of diverse quinazoline and fused isoindolinone scaffolds. These compounds have a range of applications, particularly in medicinal chemistry, due to their biological activities (Wu et al., 2021).
Formation of 3-Fluoro-2-quinolones
Another application is in the formation of 3-fluoro-2-quinolones from anilines. This process, involving the cyclocondensation of intermediate compounds, is significant in the synthesis of quinolone antibiotics, which are used to treat a variety of bacterial infections (Mävers & Schlosser, 1996).
Antiproliferative Activity of Cu(II) and Pd(II) Complexes
Research on Cu(II) and Pd(II) complexes with fluorine-substituted anilines, including this compound, has shown promising antiproliferative activities. These findings are crucial for the development of new cancer treatments (Kasumov et al., 2016).
Vibrational Spectra and Optical Investigations
The vibrational spectra and nonlinear optical properties of fluoro-substituted anilines have been studied for their potential applications in optical limiting devices. These materials show promise for use in photonics and optoelectronics (George et al., 2021).
Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) Aniline
The synthesis of 3-chloro-4-(3-fluorobenzyloxy) aniline demonstrates the potential for large-scale industrial production of this compound, indicating its significance in various chemical synthesis applications (Qingwen, 2011).
Safety and Hazards
3-Fluoro-2-(neopentyloxy)aniline should be handled with care. If inhaled, move the person to fresh air and seek medical attention if they feel unwell. If it comes into contact with skin or eyes, rinse thoroughly with water and seek medical advice if irritation persists . It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .
Properties
IUPAC Name |
2-(2,2-dimethylpropoxy)-3-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-11(2,3)7-14-10-8(12)5-4-6-9(10)13/h4-6H,7,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRNQZDLWLNRMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=C(C=CC=C1F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245903 | |
Record name | Benzenamine, 2-(2,2-dimethylpropoxy)-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-36-9 | |
Record name | Benzenamine, 2-(2,2-dimethylpropoxy)-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2-(2,2-dimethylpropoxy)-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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